N-甲基-6-苯基-4,5,6,7-四氢-1,3-苯并噻唑-2-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

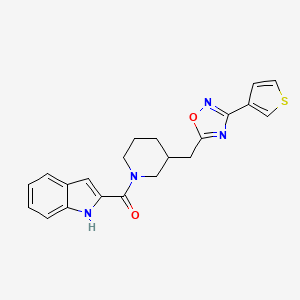

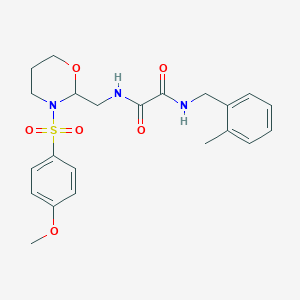

“N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide” is a chemical compound with the molecular formula C14H17BrN2S . It is related to the compound “N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine”, which has the molecular formula C8H12N2S .

Physical And Chemical Properties Analysis

The molecular weight of “N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide” is 325.27 . For the related compound “N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine”, it is a solid with a molecular weight of 168.26 .科学研究应用

荧光和比色pH探针

N-甲基-6-苯基-4,5,6,7-四氢-1,3-苯并噻唑-2-胺氢溴酸盐衍生物已被用于合成高度水溶性的荧光和比色pH探针。这些探针在监测酸性和碱性溶液方面表现出显着的效用,在中性pH值附近呈现可逆的颜色和荧光变化。它们的高稳定性、选择性和大的斯托克斯位移使它们成为实时细胞内pH成像的潜在候选者,利用苯并噻唑部分的放射性质和带电基团的水溶性(Diana等人,2020)。

抗肿瘤活性

苯并噻唑衍生物对包括乳腺、卵巢、结肠和肾脏细胞在内的各种癌细胞系表现出有效且选择性的抗肿瘤活性。尽管抗肿瘤机制尚未完全阐明,但可能涉及新的途径,其中药物摄取和生物转化在敏感细胞系中起关键作用。代谢研究表明,这些化合物的N-乙酰化和氧化是重要的转化,影响它们的治疗效果(Chua等人,1999)。

缓蚀

对2-苯基-苯并噻唑衍生物的研究表明,在酸性环境中,其对低碳钢具有令人印象深刻的缓蚀效率。这些化合物粘附在金属表面,形成保护层,显着降低腐蚀速率。此应用在金属寿命和完整性至关重要的行业中尤为相关(Salarvand等人,2017)。

抗菌性能

已合成并评估了取代的双苯并噻唑衍生物对革兰氏阳性菌和革兰氏阴性菌的抗菌功效。这些化合物以其结构修饰为特征,在抑制病原微生物的生长方面显示出有希望的结果,为新的抗菌疗法提供了可能性(Deohate等人,2013)。

增强的DNA加合物形成

在癌症治疗的背景下,发现苯并噻唑衍生物在敏感的肿瘤细胞中在体外和体内形成DNA加合物。这种机制有助于其对某些癌细胞类型的选择性细胞毒性,支撑了这些化合物在肿瘤学中的治疗潜力(Leong等人,2003)。

作用机制

Target of Action

The primary target of N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide is dopaminergic neurons in the brain, specifically in the substantia nigra . These neurons are responsible for the production of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior.

Mode of Action

The compound is lipophilic and can cross the blood-brain barrier . Once inside the brain, it is metabolized into a toxic cation by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This toxic cation interferes with the function of dopaminergic neurons .

Pharmacokinetics

The compound’s lipophilic nature allows it to cross the blood-brain barrier and reach its target in the brain . The compound is metabolized by the enzyme MAO-B, and its toxicity can be mitigated by the administration of monoamine oxidase inhibitors (MAOIs) such as selegiline .

Result of Action

The result of the compound’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain . This destruction leads to a decrease in the production of dopamine, causing symptoms similar to those of Parkinson’s disease .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of MAOIs can inhibit the metabolism of the compound to its toxic form, thereby minimizing its toxicity . Additionally, the compound’s lipophilic nature allows it to cross the blood-brain barrier, which can be influenced by factors such as the individual’s age, health status, and the presence of certain diseases .

生化分析

Biochemical Properties

It is known that thiazole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide may interact with a variety of enzymes, proteins, and other biomolecules, although specific interactions have yet to be identified.

Cellular Effects

Based on the known activities of thiazole derivatives , it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S.BrH/c1-15-14-16-12-8-7-11(9-13(12)17-14)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCFBVGMFSJQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)CC(CC2)C3=CC=CC=C3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-3-[(E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluoro[(trifluorometha](/img/structure/B2756803.png)

![2-[[4-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2756804.png)

![Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2756811.png)

![Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2756812.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756814.png)

![(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2756817.png)